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molecular formula C14H14N2O3 B8332999 2-(4-Isopropyl-phenoxy)-5-nitropyridine

2-(4-Isopropyl-phenoxy)-5-nitropyridine

Cat. No. B8332999
M. Wt: 258.27 g/mol
InChI Key: FGHNPNBPVJDUTM-UHFFFAOYSA-N
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Patent
US09296682B2

Procedure details

Following procedure A, 2-chloro-5-nitropyridine (303 mg, 1.91 mmol, 1.00 eq) and 4-iso-propylphenol (331 mg, 2.43 mmol, 1.27 eq) were dissolved in DMF (6.0 mL). Anhydrous K2CO3 (398 mg, 2.88 mmol, 1.51 eq) was added and the reaction mixture was stirred at room temperature for 24 h. After extraction with Et2O, the crude product was purified by flash column chromatography (SiO2; EtOAc/petrolether 1:100) to afford the title compound as pale yellow solid (490 mg, 1.90 mmol, 99% yield). Rf=0.40 (EtOAc/PE 1:20). HRMS (ESI) calcd. for C14H15N2O3+ [M+H]+ 259.1077. found: 259.1072. 1H NMR (400 MHz, CDCl3) δ 9.04 (d, J=3.4 Hz, 1H, aromatic H), 8.44 (dd, J=9.1, 2.8 Hz, 1H, aromatic H), 7.37-7.28 (m, 2H, aromatic H), 7.12-7.06 (m, 2H, aromatic H), 7.03-6.97 (m, 1H, aromatic H), 2.96 (hept, J=6.9 Hz, 1H, CH(CH3)2), 1.30 (d, J=7.0 Hz, 6H, CH(CH3)2). 13C NMR (101 MHz, CDCl3) δ 167.08, 150.67, 146.49, 145.02, 140.18, 134.81, 127.84, 121.11, 111.24, 33.62, 24.03.
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
331 mg
Type
reactant
Reaction Step Two
Name
Quantity
398 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH:11]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)([CH3:13])[CH3:12].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH:11]([C:14]1[CH:19]=[CH:18][C:17]([O:20][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=2)=[CH:16][CH:15]=1)([CH3:13])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
303 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
331 mg
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
398 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with Et2O
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography (SiO2; EtOAc/petrolether 1:100)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.9 mmol
AMOUNT: MASS 490 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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